molecular formula C9H16N2O2 B6254362 rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate CAS No. 1262407-15-7

rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B6254362
CAS No.: 1262407-15-7
M. Wt: 184.24 g/mol
InChI Key: OAVQCFRNRRRJTC-UHFFFAOYSA-N
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Description

rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate: is a bicyclic compound featuring a diazabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate typically involves the reaction of tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis procedures, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the diazabicyclohexane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazabicyclohexane derivatives.

Scientific Research Applications

rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The diazabicyclohexane core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific diazabicyclohexane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1262407-15-7

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7(6)11/h6-7,10H,4-5H2,1-3H3

InChI Key

OAVQCFRNRRRJTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C1CNC2

Purity

95

Origin of Product

United States

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